molecular formula C18H23N3O4 B4034507 1-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

1-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

Cat. No.: B4034507
M. Wt: 345.4 g/mol
InChI Key: DLMAFKURAKWGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[1-(5-methoxy-2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide is 345.16885622 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel heterocyclic compounds, including benzodifuranyl derivatives and pyrrolidinyl carboxamides, have been synthesized for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities in preliminary screenings (Abu‐Hashem et al., 2020).

Pharmacological Activities

  • Research on 5-HT1A receptor antagonists, such as WAY-100635, has provided insights into the effects of piperazine derivatives on serotonin-containing neurons. These studies are critical for understanding the role of serotonin in various physiological and pathological processes (Craven et al., 1994).

  • The molecular interaction of certain piperidine carboxamide antagonists with the CB1 cannabinoid receptor has been explored, shedding light on the conformational aspects of receptor-ligand interactions and their implications for drug design (Shim et al., 2002).

Potential Therapeutic Applications

  • The synthesis of new 1H-1-pyrrolylcarboxamides has been reported, with a focus on compounds of pharmacological interest. These efforts are part of a broader search for new therapeutic agents with improved efficacy and safety profiles (Bijev et al., 2003).

  • Studies on the structure and conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide have provided valuable information on its potential as an antineoplastic agent. This research contributes to the development of new cancer therapies by elucidating the molecular basis of drug action (Banerjee et al., 2002).

Properties

IUPAC Name

1-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-11-3-4-13(25-2)9-14(11)21-16(22)10-15(18(21)24)20-7-5-12(6-8-20)17(19)23/h3-4,9,12,15H,5-8,10H2,1-2H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMAFKURAKWGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
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1-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
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1-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
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1-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
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1-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Reactant of Route 6
1-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

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